molecular formula C12H14O5 B12038889 1(3H)-Isobenzofuranone, 4-(hydroxymethyl)-3,7-dimethoxy-6-methyl- CAS No. 95335-21-0

1(3H)-Isobenzofuranone, 4-(hydroxymethyl)-3,7-dimethoxy-6-methyl-

Cat. No.: B12038889
CAS No.: 95335-21-0
M. Wt: 238.24 g/mol
InChI Key: GAPMTIQSFBGAFF-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 4-(hydroxymethyl)-3,7-dimethoxy-6-methyl- is a complex organic compound with a unique structure that includes a furanone ring, hydroxymethyl group, and multiple methoxy and methyl groups

Preparation Methods

The synthesis of 1(3H)-Isobenzofuranone, 4-(hydroxymethyl)-3,7-dimethoxy-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or other hydroxymethylating agents under controlled conditions.

    Methoxylation and methylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1(3H)-Isobenzofuranone, 4-(hydroxymethyl)-3,7-dimethoxy-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Methoxy and methyl groups can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like toluene or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1(3H)-Isobenzofuranone, 4-(hydroxymethyl)-3,7-dimethoxy-6-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 4-(hydroxymethyl)-3,7-dimethoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through:

    Enzyme inhibition: By binding to active sites of enzymes, it can inhibit their activity.

    Receptor interaction: It may interact with cellular receptors, modulating signaling pathways.

    DNA/RNA interaction: The compound can bind to nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1(3H)-Isobenzofuranone, 4-(hydroxymethyl)-3,7-dimethoxy-6-methyl- can be compared with similar compounds such as:

    Hydroxymethylfurfural: Both compounds contain hydroxymethyl groups, but differ in their ring structures and functional groups.

    Methoxymethylfurfural: Similar in having methoxy groups, but differs in the position and number of these groups.

    Benzofuran derivatives: Share the furanone ring structure but differ in the substitution pattern and functional groups.

The uniqueness of 1(3H)-Isobenzofuranone, 4-(hydroxymethyl)-3,7-dimethoxy-6-methyl- lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.

Properties

CAS No.

95335-21-0

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

4-(hydroxymethyl)-3,7-dimethoxy-6-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O5/c1-6-4-7(5-13)8-9(10(6)15-2)11(14)17-12(8)16-3/h4,12-13H,5H2,1-3H3

InChI Key

GAPMTIQSFBGAFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(OC(=O)C2=C1OC)OC)CO

Origin of Product

United States

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